6-hydroxycyclohex-1-ene-1-carbonitrile
Description
6-Hydroxycyclohex-1-ene-1-carbonitrile is a cyclohexene derivative featuring a hydroxyl (-OH) group at the 6-position and a nitrile (-CN) group at the 1-position. The compound’s structure combines the reactivity of a conjugated cyclohexene system with the electron-withdrawing nitrile group and polar hydroxyl substituent.
Properties
CAS No. |
28469-48-9 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxycyclohex-1-ene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. . This reaction is carried out under mild conditions, often in the presence of an organic solvent and at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic approach mentioned above can be scaled up for industrial applications, given the high selectivity and efficiency of the enzymatic catalysts.
Chemical Reactions Analysis
Types of Reactions
6-hydroxycyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-cyclohex-1-ene-1-carbonitrile.
Reduction: Formation of 6-amino-cyclohex-1-ene-1-carbonitrile.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 6-hydroxycyclohex-1-ene-1-carbonitrile depends on its specific application. In enzymatic reactions, it acts as a substrate for enzymes such as peroxygenases, which catalyze its hydroxylation. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 6-hydroxycyclohex-1-ene-1-carbonitrile, differing primarily in substituents:
Spectral and Physical Properties
- 1-Cyclohexene-1-carbonitrile : The nitrile group’s IR absorption (~2240 cm⁻¹) is characteristic of aliphatic cyanides. Its liquid state suggests lower melting points compared to hydroxyl/oxo derivatives .
- 6-Oxocyclohex-1-ene-1-carbonitrile : NMR data () reveals deshielding effects from the electron-withdrawing oxo group, distinct from the hydroxyl analog’s expected hydrogen-bonding shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
